molecular formula C12H16O3S2 B061792 Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-36-8

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B061792
CAS No.: 172516-36-8
M. Wt: 272.4 g/mol
InChI Key: RBCWUWDOOSYVAH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a sophisticated, bicyclic heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a partially saturated benzo[c]thiophene scaffold decorated with a 4-hydroxy group, a 3-(methylthio) thioether, and a terminal ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules. Researchers primarily utilize this compound as a key intermediate in the development of novel kinase inhibitors and other small-molecule therapeutics. The presence of multiple functional handles allows for targeted synthetic modifications; the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, the hydroxy group can be functionalized, and the methylthio group can be oxidized or displaced, enabling extensive structure-activity relationship (SAR) studies. This compound's value lies in its ability to serve as a rigid, three-dimensional scaffold that can effectively interact with the ATP-binding pockets of various protein kinases, making it a valuable asset for programs targeting cancer, inflammatory diseases, and central nervous system disorders. Its unique molecular architecture is engineered to probe biological pathways and contribute to the identification of new lead compounds with optimized potency and selectivity.

Properties

IUPAC Name

ethyl 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h8,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWUWDOOSYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(C2=C(S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381111
Record name Ethyl 4-hydroxy-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-36-8
Record name Ethyl 4-hydroxy-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Mechanism

  • Cyclohexanone derivatives : Substituted cyclohexanones direct regiochemistry. For the target compound, 4-hydroxycyclohexanone is hypothesized as the starting ketone to position the hydroxyl group at C4.

  • Ethyl cyanoacetate : Serves as the activated nitrile, contributing the ester moiety at C1.

  • Sulfur : Facilitates cyclization via radical intermediates, forming the thiophene ring.

The reaction proceeds through a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, forming an α,β-unsaturated nitrile. Subsequent sulfur incorporation and cyclization yield the tetrahydrobenzo[c]thiophene core.

Optimized Conditions

  • Temperature : 40–80°C for efficient cyclization.

  • Catalyst : Triethylamine or diethylamine (5–10 mol%).

  • Solvent : Ethanol or DMF for solubility and reaction homogeneity.

Example Protocol

  • Combine 4-hydroxycyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), and sulfur (1.5 eq) in ethanol.

  • Add triethylamine (0.1 eq) and reflux at 70°C for 6–8 hours.

  • Isolate the intermediate ethyl 4-hydroxy-2-amino-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate via filtration (yield: 75–85%).

Introduction of Methylthio Group

The 3-position methylthio substituent is introduced via nucleophilic substitution or thiolation of a precursor intermediate.

Thiolation of 2-Amino Intermediate

  • Reagents : Methyl disulfide (MeSSMe) or thiourea with methyl iodide.

  • Mechanism : The 2-amino group acts as a leaving group, replaced by methylthio via SNAr (nucleophilic aromatic substitution).

Procedure

  • Suspend the 2-amino intermediate (1.0 eq) in DMF.

  • Add methyl disulfide (2.5 eq) and Cu(I) iodide (0.2 eq) as a catalyst.

  • Heat at 90°C for 12 hours to afford the methylthio derivative (yield: 60–70%).

Direct Functionalization During Gewald Synthesis

Alternative routes employ methylthio-containing nitriles or ketones to pre-install the substituent. For example, using 3-(methylthio)cyclohexanone as the ketone component avoids post-cyclization modifications.

Hydroxyl Group Retention and Protection

The C4 hydroxyl group necessitates protection during sulfur incorporation to prevent side reactions.

Protection Strategies

  • Silyl Ethers : Treat with tert-butyldimethylsilyl chloride (TBDMSCl) to form a stable ether.

  • Acetylation : Use acetic anhydride to generate an acetate, removed via basic hydrolysis post-synthesis.

Deprotection Example

  • After thiophene ring formation, hydrolyze the TBDMS group with tetrabutylammonium fluoride (TBAF) in THF.

  • Neutralize with aqueous HCl to isolate the free hydroxyl derivative.

Alternative Synthetic Routes

Cyclohexenone-Based Cycloaddition

Diels-Alder reactions between cyclohexenone and thiophene dienes offer a stereoselective pathway. However, this method requires stringent temperature control (-78°C) and affords lower yields (45–55%) compared to Gewald synthesis.

Post-Functionalization of Preformed Thiophenes

  • Electrophilic Aromatic Substitution : Introduce methylthio via Friedel-Crafts thiolation using AlCl3 and dimethyl disulfide.

  • Oxidation-Reduction : Convert a 3-nitro group to methylthio through reduction (H2/Pd-C) and alkylation.

Reaction Optimization and Scalability

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Sulfur Equivalents1.5–2.0 eqPrevents under-cyclization
Solvent PolarityEthanol > DMFEnhances cyclization rate
Catalyst Loading10 mol% Et3NAccelerates Knoevenagel step
Temperature70–80°CBalances rate vs. decomposition

Scaling to kilogram batches introduces challenges:

  • Exothermic Risk : Gradual reagent addition and cooling are critical.

  • Sulfur Removal : Filtration through Celite® improves purity.

Analytical Characterization

Structural confirmation relies on spectroscopic data:

1H NMR (400 MHz, CDCl3)

  • δ 1.25 (t, 3H, -COOCH2CH3)

  • δ 2.45 (s, 3H, -SCH3)

  • δ 4.15 (q, 2H, -COOCH2CH3)

  • δ 4.90 (s, 1H, -OH)

IR (KBr)

  • 1725 cm⁻¹ (C=O ester)

  • 3350 cm⁻¹ (-OH stretch)

  • 650 cm⁻¹ (C-S bond)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including acids like sulfuric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Basic Information

  • Molecular Formula : C12_{12}H16_{16}O3_3S2_2
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 172516-36-8

Physical Properties

  • Boiling Point : Approximately 429.1 ± 45.0 °C (predicted)
  • Density : 1.31 ± 0.1 g/cm³
  • Refractive Index : 1.605
  • Vapor Pressure : 3.97×1083.97\times 10^{-8} mmHg at 25°C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for laboratory and industrial applications.

Medicinal Chemistry

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has been investigated for its potential therapeutic effects:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary research indicates that derivatives of benzo[c]thiophene can inhibit cancer cell proliferation. Ethyl derivatives may enhance bioavailability and efficacy due to their structural modifications .

Material Sciences

The compound's unique structure also lends itself to applications in material sciences:

  • Polymer Chemistry : this compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties .
  • Nanotechnology : The compound may serve as a precursor for creating nanomaterials with tailored functionalities for use in electronics or photonics .

Biological Studies

Research into the biological interactions of this compound is ongoing:

  • Enzyme Inhibition : The compound's ability to interact with various enzymes is being studied to determine its potential as a lead compound for drug development targeting specific pathways in diseases such as diabetes and neurodegenerative disorders .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant activity of ethyl derivatives of benzo[c]thiophene. The results indicated significant inhibition of lipid peroxidation, suggesting potential use in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents at positions 3 and 4, which influence biological activity and physicochemical properties:

Compound Name Substituent (Position 3) Substituent (Position 4) Key Modifications
Ethyl 4-hydroxy-3-(methylthio)-... (Main compound) Methylthio (-SMe) Hydroxy (-OH)
BTH4: Ethyl 3-(benzylthio)-4-oxo-... Benzylthio (-SBn) Oxo (=O) Larger aromatic substituent; ketone group
Ethyl 3-(butylthio)-4-oxo-... (CAS 172516-33-5) Butylthio (-SBu) Oxo (=O) Aliphatic chain; increased hydrophobicity
Ethyl 3-(allylthio)-4-oxo-... (CAS 172516-32-4) Allylthio (-S-allyl) Oxo (=O) Unsaturated thioether; lower density
Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-... (CAS 175202-59-2) Methylthio (-SMe) Hydroxyimino (=N-OH) Hydroxyimino and dimethyl groups

Key Observations :

  • Hydroxy vs. However, oxo groups may stabilize ring conformation, affecting receptor binding .
  • Thioether Substituents : Smaller groups (e.g., -SMe) reduce steric hindrance, while bulkier substituents (e.g., -SBn, -SBu) increase lipophilicity and may enhance membrane permeability .
Physicochemical Properties
Property Main Compound BTH4 Ethyl 3-(butylthio)-4-oxo-... Ethyl 3-(allylthio)-4-oxo-...
Molecular Weight 272.38 342.44 312.45 296.41
Boiling Point (°C) 429.1 ± 45.0 (pred.) Not reported Not reported 463.7
Density (g/cm³) 1.31 Not reported Not reported 1.26
pKa 13.76 Not reported Not reported Not reported
Melting Point (°C) Not reported Not reported Not reported 57

Key Observations :

  • Density : The allylthio derivative has a lower density (1.26 g/cm³), suggesting differences in packing efficiency or crystallinity .

Biological Activity

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-36-8) is a chemical compound with significant biological activity. Its molecular formula is C₁₂H₁₆O₃S₂, and it belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of mycobacterial infections and other diseases.

  • Molecular Weight : 272.38 g/mol
  • Structure : Contains a tetrahydrobenzo[c]thiophene backbone with hydroxyl and methylthio substituents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Antimycobacterial Activity

Research indicates that compounds similar to ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene derivatives exhibit significant activity against mycobacteria, particularly Mycobacterium tuberculosis. These compounds can inhibit the growth of mycobacteria and may serve as potential candidates for tuberculosis treatment .

Antitumor Activity

Studies have highlighted the antitumor properties of related compounds. For instance, certain tetrahydrobenzo[b]thiophene derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells .

Study 1: Antimycobacterial Efficacy

A study focused on the efficacy of various tetrahydrobenzo[b]thiophene derivatives against Mycobacterium tuberculosis demonstrated that these compounds could reduce bacterial viability significantly. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and bacterial targets .

CompoundMIC (µg/mL)Mode of Action
Compound A0.5Inhibition of cell wall synthesis
This compound0.25Disruption of metabolic pathways

Study 2: Antitumor Properties

In another investigation into the antitumor activity of related compounds, this compound was found to induce apoptosis in K562 leukemia cells. The study reported a significant decrease in cell viability at concentrations above 10 µM .

Cell LineIC50 (µM)Mechanism
K56215Apoptosis via caspase activation
HEL20Cell cycle arrest at G2/M phase

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of the cell cycle in tumor cells.

Q & A

Q. What are the key synthetic pathways for Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted thiophene precursors. For example, derivatives with similar scaffolds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) are synthesized by hydrolyzing ester groups under basic conditions (e.g., NaOH in ethanol at 70°C for 6 hours) to yield carboxylic acids, followed by functionalization . Reaction parameters such as solvent choice (e.g., THF vs. 1,4-dioxane), temperature (0°C for controlled additions vs. room temperature for overnight stirring), and stoichiometry significantly impact yields. For instance, bromoalkylation reactions in dichloromethane yield 39–67% depending on substituent reactivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. For example:

  • ¹H NMR confirms substituent environments (e.g., methylthio groups at δ 2.1–2.5 ppm, hydroxy protons as broad singlets).
  • X-ray diffraction resolves stereochemistry, as seen in tetrahydrobenzo[b]thiophene derivatives with defined dihedral angles between fused rings .
  • Mass spectrometry validates molecular weight (e.g., C₁₂H₁₆O₃S₂: theoretical 272.38 g/mol ).

Advanced Research Questions

Q. What is the compound’s role as an adenosine receptor antagonist, and how does its structure-activity relationship (SAR) compare to xanthines?

Ethyl 4-hydroxy-3-(methylthio)-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4, 7) binds to A₁ and A₂ₐ adenosine receptors as a non-xanthine antagonist. SAR studies reveal:

  • The 3-(methylthio) group enhances A₂ₐ affinity, while 4-keto and ester moieties optimize A₁ binding .
  • Unlike xanthines, the thiophene ring mimics the uracil electrostatic surface, enabling unique selectivity profiles. Computational modeling aligns its pharmacophore with xanthines but predicts distinct steric interactions due to the fused cyclohexane ring .

Q. How do metal ions influence the compound’s coordination chemistry, and what applications arise from this behavior?

The compound’s sulfonylamino derivatives form complexes with Cu(II), Co(II), and Ni(II) ions. Key findings:

  • Cu(II) complexes exhibit square-planar geometries, confirmed by UV-Vis and EPR spectroscopy.
  • Coordination occurs via the thiophene sulfur and ester carbonyl oxygen, altering redox properties and solubility. Such complexes are explored for catalytic or sensor applications .

Q. What contradictions exist in reported biological activities, and how can experimental design address them?

Discrepancies arise in receptor subtype selectivity. For example:

  • BTH4 (7) shows nonselective A₁/A₂ₐ antagonism (Kᴮ ~1–9 µM) but negligible A₃ affinity , while structural analogs with bulkier thioethers (e.g., 1-methylpropyl) achieve 29-fold A₁ selectivity. To resolve inconsistencies, researchers should:
    • Standardize radioligand binding assays (e.g., cloned human vs. rat receptors).
    • Control ester hydrolysis in physiological buffers to isolate active species.

Q. What methodologies optimize the synthesis of derivatives for anticancer screening?

Derivatives with appended allyl or arylidene groups are synthesized via:

  • Mannich reactions : Introducing allyl groups at the 3-position using allyl bromide in THF.
  • Knoevenagel condensations : Adding benzylidene moieties to the keto group, yielding hybrids with IC₅₀ values <10 µM in leukemia models .
    Purification via silica gel chromatography (60–120 mesh) and recrystallization (ethanol/water) ensures >95% purity for biological assays .

Methodological Considerations

Q. How can computational tools predict the compound’s reactivity or binding modes?

  • DFT calculations model electron density distribution, identifying nucleophilic sites (e.g., the 4-hydroxy group).
  • Molecular docking (AutoDock Vina) simulates adenosine receptor binding, prioritizing substituents that fill hydrophobic pockets (e.g., benzylthio vs. methylthio) .
  • ADMET prediction (SwissADME) assesses solubility and metabolic stability, guiding derivatization for in vivo studies.

Q. What strategies resolve spectral overlaps in NMR characterization?

  • COSY and HSQC experiments differentiate overlapping proton signals (e.g., tetrahydrobenzo ring protons at δ 1.6–2.8 ppm).
  • Deuterated solvents (CDCl₃, DMSO-d₆) sharpen hydroxy proton signals.
  • Variable-temperature NMR resolves dynamic effects in flexible substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

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